molecular formula C61H85F3N16O14 B6295730 (Des-Gly10,D-Trp3,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate CAS No. 1926163-23-6

(Des-Gly10,D-Trp3,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate

Cat. No. B6295730
CAS RN: 1926163-23-6
M. Wt: 1323.4 g/mol
InChI Key: VIKVLAJTEHLRFY-IOXBEFLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Des-Gly10,D-Trp3,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate (LHRH-TFA) is a synthetic peptide that is used in scientific research to study the effects of luteinizing hormone-releasing hormone (LHRH) on the endocrine system. LHRH-TFA is a modified form of the natural LHRH peptide and is used as a tool to investigate the physiological effects of LHRH on the endocrine system. This peptide has been widely studied in the laboratory and has been found to have a number of potential applications in research.

Mechanism of Action

(Des-Gly10,D-Trp3,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate acts as an agonist of the LHRH receptor, which is a G-protein coupled receptor located in the hypothalamus and pituitary gland. When (Des-Gly10,D-Trp3,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate binds to the LHRH receptor, it activates the receptor and stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones then act on the gonads, stimulating the production of sex steroids, such as testosterone and estradiol.
Biochemical and Physiological Effects
(Des-Gly10,D-Trp3,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to stimulate the release of LH and FSH, leading to an increase in the production of sex steroids. It has also been found to have an effect on the hypothalamic-pituitary-gonadal (HPG) axis, leading to an increase in the production of GnRH. Additionally, it has been found to have an effect on the reproductive cycle, leading to an increase in the production of reproductive hormones and an increase in fertility.

Advantages and Limitations for Lab Experiments

(Des-Gly10,D-Trp3,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate has a number of advantages and limitations for lab experiments. One of the main advantages of using this peptide is that it is a synthetic peptide, which means that it can be synthesized in the laboratory with relative ease. Additionally, it has been found to be highly specific and has a high affinity for the LHRH receptor, making it an ideal tool for studying the effects of LHRH on the endocrine system. However, one of the main limitations of using this peptide is that it is not as stable as natural peptides and may degrade over time.

Future Directions

The use of (Des-Gly10,D-Trp3,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate in scientific research has a number of potential future directions. One potential future direction is to study the effects of (Des-Gly10,D-Trp3,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate on the reproductive cycle in different species. Additionally, it could be used to study the effects of LHRH on the development and function of the gonads in different species. Furthermore, it could be used to study the effects of LHRH on the regulation of the hypothalamic-pituitary-gonadal (HPG) axis in different species. Finally, it could be used to study the effects of LHRH on the regulation of the reproductive cycle in different species.

Synthesis Methods

(Des-Gly10,D-Trp3,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. This method involves the use of an insoluble polymer support to which the amino acid residues of the peptide are attached sequentially. The peptide is synthesized from the C-terminal end to the N-terminal end in a stepwise manner. The peptide is then cleaved from the support and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Scientific Research Applications

(Des-Gly10,D-Trp3,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate has been used in a variety of scientific research applications, including studies on the endocrine system, reproductive biology, and drug development. It has been used to study the effects of LHRH on the release of gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). It has also been used to study the effects of LHRH on the regulation of gonadal steroidogenesis, as well as its role in the regulation of gonadotropin-releasing hormone (GnRH) release. Additionally, it has been used to study the effects of LHRH on the hypothalamic-pituitary-gonadal (HPG) axis and its role in the regulation of the reproductive cycle.

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12.C2HF3O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);(H,6,7)/t40-,41-,42-,43+,44-,45+,46-,47-,48-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKVLAJTEHLRFY-IOXBEFLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H85F3N16O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Des-Gly10,D-Trp3,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate

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